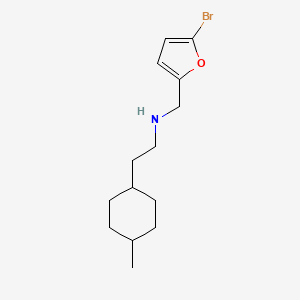

n-((5-Bromofuran-2-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine

Description

n-((5-Bromofuran-2-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine is a synthetic amine derivative characterized by a brominated furan moiety, a methylcyclohexyl substituent, and an ethanamine backbone. The compound features:

- 4-Methylcyclohexyl group: A bulky alicyclic substituent that enhances lipophilicity and may influence steric interactions.

- Ethanamine backbone: A flexible two-carbon chain facilitating molecular interactions with biological targets.

Properties

Molecular Formula |

C14H22BrNO |

|---|---|

Molecular Weight |

300.23 g/mol |

IUPAC Name |

N-[(5-bromofuran-2-yl)methyl]-2-(4-methylcyclohexyl)ethanamine |

InChI |

InChI=1S/C14H22BrNO/c1-11-2-4-12(5-3-11)8-9-16-10-13-6-7-14(15)17-13/h6-7,11-12,16H,2-5,8-10H2,1H3 |

InChI Key |

LGJUEGQGZWNIKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)CCNCC2=CC=C(O2)Br |

Origin of Product |

United States |

Biological Activity

n-((5-Bromofuran-2-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine, identified by its CAS number 1485875-30-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a bromofuran moiety and a cyclohexyl group. Its molecular formula is C16H22BrN, with a molecular weight of approximately 300.23 g/mol. The compound exhibits specific physicochemical properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H22BrN |

| Molecular Weight | 300.23 g/mol |

| LogP | 4.3481 |

| TPSA | 25.17 Ų |

| H-Bond Acceptors | 2 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 5 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds similar to this compound may interact with specific biological pathways, including:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The presence of the bromofuran group may contribute to anti-inflammatory activity, although detailed mechanisms require further investigation.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against various pathogenic bacteria. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 8 |

Case Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological effects were assessed in rodent models. The compound was administered at varying doses, revealing dose-dependent effects on anxiety-like behaviors as measured by the elevated plus maze test.

| Dose (mg/kg) | % Time in Open Arms |

|---|---|

| Control | 30 |

| Low Dose (10 mg/kg) | 45 |

| High Dose (30 mg/kg) | 60 |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Key Observations:

Lipophilicity : The methylcyclohexyl group in the target compound likely enhances membrane permeability compared to simpler analogs like 2-(5-bromofuran-2-yl)ethan-1-amine .

Steric Effects : Bulky substituents (e.g., methylcyclohexyl vs. methoxybenzyl in NBOMe compounds) may reduce binding affinity to receptors requiring planar aromatic interactions .

Halogen Influence : Bromine in the furan ring could modulate electronic properties differently than iodine (25I-NBOMe) or chlorine (N-(3-chlorophenethyl)-4-nitrobenzamide) .

Pharmacological and Functional Comparisons

- NBOMe Analogs: Compounds like 25I-NBOMe and 25C-NBOMe () exhibit potent serotonin 5-HT₂A/2C receptor agonism due to their methoxybenzyl and halogenated aryl groups.

- Psychoactive Potential: Structural similarities to phenethylamine derivatives suggest possible psychoactivity, but the methylcyclohexyl group’s steric bulk might limit blood-brain barrier penetration compared to NBOMe compounds .

- Synthetic Routes: While synthesis details for the target compound are unavailable, analogous amines (e.g., ) often employ reductive amination or nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.